

An In-Depth Technical Guide on Egfr-IN-118: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Egfr-IN-118*

Cat. No.: *B15610741*

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To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the chemical structure, properties, and biological activity of the epidermal growth factor receptor (EGFR) inhibitor, **Egfr-IN-118**. However, a thorough search of publicly available scientific databases and literature has revealed no specific molecule designated as "**Egfr-IN-118**."

It is possible that "**Egfr-IN-118**" may be an internal compound name not yet disclosed in public forums, a novel agent pending publication, or a misnomer for another known EGFR inhibitor.

While we cannot provide specific data for a compound that is not publicly documented, we have compiled a detailed guide on a well-characterized, potent, and clinically relevant EGFR inhibitor, Osimertinib (AZD9291), as an illustrative example. Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR TKI-sensitizing and T790M resistance mutations.

We believe this comprehensive guide on a representative EGFR inhibitor will serve as a valuable resource for your research and development endeavors.

Osimertinib: Chemical Structure and Properties

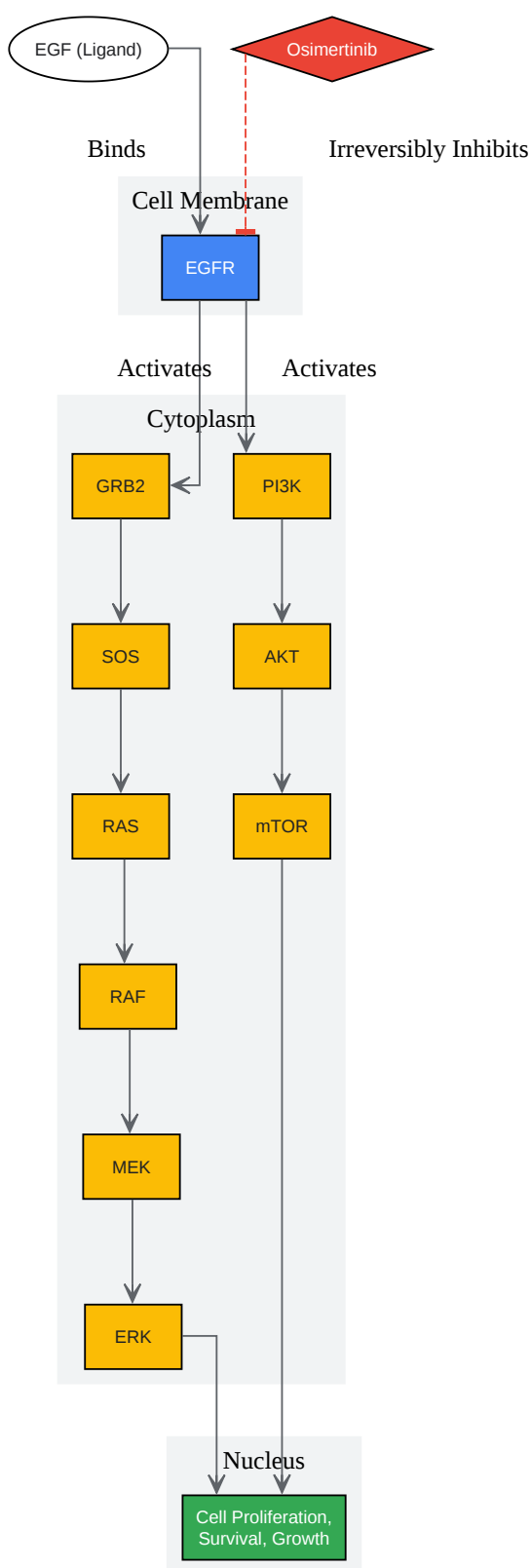
Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	N-(2-{--INVALID-LINK--amino}-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
Chemical Formula	C ₂₈ H ₃₃ N ₇ O ₂
Molecular Weight	499.61 g/mol
CAS Number	1421373-65-0
Appearance	White to off-white solid
Solubility	Soluble in DMSO, sparingly soluble in ethanol
Melting Point	138-140 °C
Mechanism of Action	Irreversible covalent inhibitor of mutant EGFR (L858R, del19, T790M)

EGFR Signaling Pathway and Inhibition by Osimertinib

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as EGF, the receptor dimerizes and autophosphorylates its tyrosine kinase domain, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell proliferation.

Osimertinib is designed to specifically target these mutant forms of EGFR. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the kinase domain, leading to irreversible inhibition of its activity. This targeted approach spares the wild-type EGFR, thereby reducing some of the toxicities associated with earlier generations of EGFR inhibitors.



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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize EGFR inhibitors like Osimertinib.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of the compound against EGFR kinase activity.

Methodology:

- **Reagents:** Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound (Osimertinib).
- **Procedure:** a. The kinase reaction is performed in a 96-well plate. b. The test compound is serially diluted in DMSO and added to the wells. c. Recombinant EGFR enzyme is added to each well. d. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. e. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). f. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).
- **Data Analysis:** The IC_{50} value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the effect of the compound on the proliferation of cancer cells harboring specific EGFR mutations.

Methodology:

- **Cell Lines:** Human non-small cell lung cancer (NSCLC) cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations).

- Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with serial dilutions of the test compound (Osimertinib). c. The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
- Data Analysis: The GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth) is determined from the dose-response curve.

Western Blotting

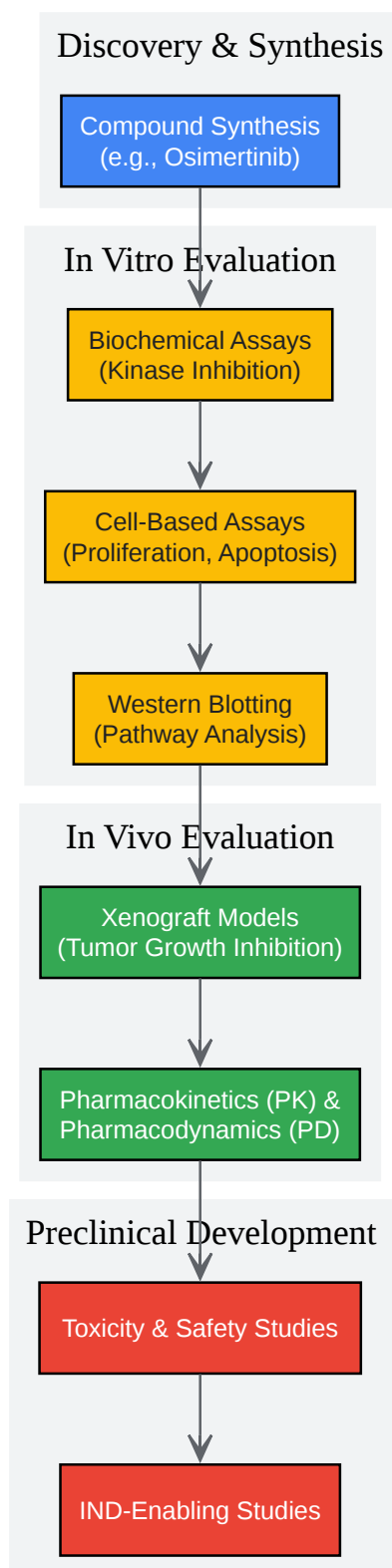
Objective: To evaluate the effect of the compound on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

- Procedure: a. EGFR-mutant cells are treated with the test compound (Osimertinib) for a specific duration. b. The cells are lysed, and the protein concentration of the lysates is determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β -actin or GAPDH). e. The membrane is then incubated with appropriate HRP-conjugated secondary antibodies. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the extent of pathway inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.



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Figure 2: A representative experimental workflow for the preclinical development of an EGFR inhibitor.

Conclusion

While information on "**Egfr-IN-118**" is not currently available in the public domain, the field of EGFR-targeted therapies is rich with well-characterized inhibitors. The information and protocols provided for Osimertinib in this guide are intended to serve as a valuable blueprint for researchers in the field of drug discovery and development. We encourage researchers who may have information on "**Egfr-IN-118**" to share their findings with the scientific community to foster collaboration and accelerate the development of novel cancer therapeutics.

Should you have a different designated name for the compound of interest, we would be pleased to conduct a new search and provide a tailored technical guide.

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